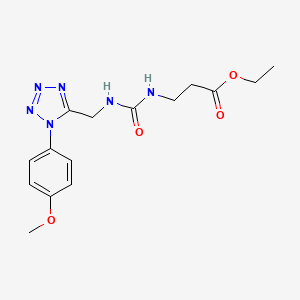

ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

Description

Ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a synthetic organic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group, linked via a methylene-ureido bridge to an ethyl propanoate ester. The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical contexts .

Propriétés

IUPAC Name |

ethyl 3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O4/c1-3-25-14(22)8-9-16-15(23)17-10-13-18-19-20-21(13)11-4-6-12(24-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,16,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAIECMHBJYBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylacetonitrile with sodium azide in the presence of a suitable catalyst such as zinc chloride.

Ureido Linkage Formation: The tetrazole derivative is then reacted with ethyl 3-aminopropanoate to form the ureido linkage. This step often requires a coupling reagent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond.

Final Assembly: The final product, ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate, is obtained by esterification of the intermediate compound with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the tetrazole ring, followed by the addition of the desired nucleophile.

Major Products

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted tetrazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing tetrazole moieties exhibit promising anticancer properties. Ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of tetrazole showed significant cytotoxic effects against breast cancer cells, suggesting that this compound could be further explored as a potential anticancer agent .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which have been observed in related tetrazole derivatives. Inflammation plays a critical role in numerous diseases, including cardiovascular disorders and cancer. Preliminary studies indicate that ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate may modulate inflammatory pathways, similar to known COX inhibitors .

Neurological Applications

The tetrazole ring is also associated with neuroprotective properties. Research into related compounds has shown promise in mitigating neurodegenerative diseases by inhibiting pathways involved in neuronal death. Ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate could be evaluated for its neuroprotective effects, potentially aiding in conditions like Alzheimer's disease .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group in biological systems, making it a useful pharmacophore in drug design.

Comparaison Avec Des Composés Similaires

Substituent Effects: Methoxy vs. Ethoxy Phenyl Derivatives

A closely related analog, ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate (CAS: 1005293-30-0), replaces the methoxy group with an ethoxy substituent. Key differences include:

The ethoxy group increases steric bulk and lipophilicity, which may enhance tissue penetration but reduce aqueous solubility. Safety protocols for the ethoxy derivative emphasize flammability risks due to the ethyl ester group .

Heterocyclic Core Variations: Tetrazole vs. Triazole/Thiadiazole

Compounds with triazole or thiadiazole cores, such as ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b), differ in electronic and steric properties:

Tetrazoles exhibit stronger acidity compared to triazoles, making them suitable for ionic interactions in drug-receptor binding. The synthesis of 9b involves hydrazone intermediates and thiadiazole ring formation under ethanolic triethylamine conditions , whereas the target compound likely employs urea bridge formation.

Pharmacological Analog: Benzimidazole-Tetrazole Hybrids

Candesartan cilexetil related compound B (USP standard) shares a tetrazole moiety but integrates it into a benzimidazole-carboxylate structure. Key contrasts include:

| Property | Target Compound | Candesartan Analog |

|---|---|---|

| Core Structure | Propanoate-tetrazole | Benzimidazole-tetrazole |

| Bioactivity | Underexplored | Angiotensin II antagonist |

| Molecular Weight | ~363.37 | 582.61 |

Research Findings and Implications

- Synthetic Flexibility : The ethyl ester group facilitates straightforward derivatization, as seen in analogs like CAS: 1005293-30-0 .

- Safety Considerations : Ethyl esters necessitate careful handling to avoid combustion, as highlighted in ethoxy derivative guidelines .

- Biological Potential: Structural parallels to candesartan analogs imply possible receptor-targeting utility, though cytotoxicity and pharmacokinetic studies are needed .

Activité Biologique

Ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound is categorized as a substituted tetrazole derivative, which is known for its diverse biological activities. The synthesis of tetrazoles typically involves the reaction of nitriles with sodium azide, leading to high-yield products under optimized conditions. Recent advances in synthetic methodologies have included microwave-assisted techniques and the use of various catalysts to enhance yield and reduce reaction time .

Biological Activity

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. For instance, several 5-substituted tetrazoles have shown in vitro antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The structure of the tetrazole ring contributes to this activity by interacting with microbial enzymes or cellular structures .

Antitumor Effects

Ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate has been investigated for its antitumor properties. Studies suggest that similar tetrazole derivatives can inhibit tumor growth through mechanisms involving the modulation of signaling pathways like the MAPK pathway. The combination of such compounds with established chemotherapeutics has shown enhanced efficacy in preclinical models .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of 5-substituted tetrazoles, including those similar to ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate), demonstrating potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the tetrazole ring significantly influenced antibacterial potency .

- In Vivo Antitumor Activity : In a mouse model of malignant pleural mesothelioma, a related tetrazole compound demonstrated significant tumor reduction when administered alone and in combination with other chemotherapeutic agents. The study highlighted the importance of the tetrazole moiety in enhancing therapeutic outcomes through synergistic effects with existing treatments .

Research Findings

Q & A

Q. How to design a stability-indicating assay for this compound under ICH guidelines?

- Methodology :

- Forced Degradation Studies : Expose to heat (40–80°C), light (1.2 million lux-hours), and hydrolytic conditions .

- HPLC-DAD/ELSD : Monitor degradation products with orthogonal detection methods .

- Validation Parameters : Assess specificity, linearity (), and precision (%RSD < 2%) per ICH Q2(R1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.